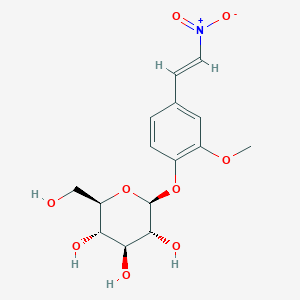

MNP-Glc

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H19NO9 |

|---|---|

Molekulargewicht |

357.31 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C15H19NO9/c1-23-10-6-8(4-5-16(21)22)2-3-9(10)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12-,13+,14-,15-/m1/s1 |

InChI-Schlüssel |

VLHYYNTWHBRKNT-HTTKMGQHSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of Glucose-Coated Magnetic Nanoparticles (MNP-Glc): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis processes for glucose-coated magnetic nanoparticles (MNP-Glc). The document details various synthesis methodologies, presents key quantitative data in a structured format, and outlines experimental protocols for the characterization of these nanoparticles. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nanotechnology.

Introduction

Glucose-coated magnetic nanoparticles (this compound) are a class of functionalized nanomaterials that have garnered significant interest in the biomedical field. Their magnetic core, typically composed of iron oxides like magnetite (Fe3O4) or maghemite (γ-Fe2O3), allows for manipulation and targeting using external magnetic fields. The glucose coating enhances their biocompatibility and colloidal stability in biological media. Furthermore, the glucose shell can facilitate targeting of cells with high glucose uptake, such as cancer cells, making this compound promising candidates for applications in drug delivery, magnetic resonance imaging (MRI), and hyperthermia therapy.

This guide explores the primary synthesis routes for this compound, including the hydrothermal method, co-precipitation, metal vapor synthesis, and multi-step functionalization approaches.

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound, each offering distinct advantages in terms of particle size control, stability, and surface functionalization.

Hydrothermal Method

The hydrothermal method is a facile, one-pot synthesis approach that utilizes a single iron precursor and sucrose (B13894). In this process, sucrose decomposes under hydrothermal conditions to form glucose and fructose, which act as both reducing agents and capping agents. This in-situ formation of the glucose coating simplifies the synthesis process.[1][2]

Key Features:

-

Simplicity: A straightforward, single-step process.

-

Size Control: Particle size can be tuned by adjusting the concentration of sucrose.[3]

-

In-situ Coating: The glucose and gluconic acid coating is formed directly on the nanoparticle surface during synthesis.[1][2]

Co-precipitation Method

Co-precipitation is a widely used and scalable method for synthesizing magnetic nanoparticles. It involves the precipitation of iron (II) and iron (III) salts in an alkaline solution. The resulting nanoparticles are then coated with glucose in a subsequent step.

Key Features:

-

Scalability: Suitable for large-scale production.

-

Simplicity: The core synthesis is relatively simple to perform.

-

Ex-situ Coating: Requires a separate step for glucose coating.

Metal Vapor Synthesis (MVS)

Metal Vapor Synthesis (MVS) is a more recent and less common technique for producing this compound. This method involves the co-condensation of iron vapor with glucose under high vacuum conditions. This approach results in very small, crystalline iron oxide nanoparticles embedded within an amorphous glucose matrix.[4]

Key Features:

-

Small Particle Size: Produces very small nanoparticles with a narrow size distribution.[4]

-

Intimate Coating: The glucose is intimately involved in the nanoparticle structure from the initial stages of formation.[4]

Multi-step Functionalization

This approach involves the initial synthesis of bare magnetic nanoparticles, followed by surface modification to introduce specific functional groups (e.g., amine groups). Glucose molecules are then covalently attached to these functional groups. This method offers greater control over the surface chemistry and the density of the glucose coating.[5]

Key Features:

-

High Control: Allows for precise control over the surface chemistry and ligand attachment.

-

Versatility: The intermediate functionalized nanoparticles can be conjugated with various molecules, not just glucose.

-

Multi-step Process: Involves more complex and time-consuming procedures.

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound synthesized by different methods.

| Synthesis Method | Precursors | Particle Size (Core) | Hydrodynamic Diameter | Zeta Potential | Saturation Magnetization (Ms) | Reference |

| Hydrothermal | FeCl3, Sucrose | 4-16 nm | - | - | Varies with particle size | [1][2] |

| Co-precipitation | Iron Sand, HCl, NH3, Glucose | ~12.3 nm | - | - | 35.41 emu/g | [6] |

| Metal Vapor Synthesis | Fe, Glucose | ~2.7 nm | ~15.5 nm | -26.44 mV | - | [4] |

Experimental Protocols

This section provides detailed methodologies for the key synthesis and characterization experiments.

Synthesis Protocols

-

Dissolve 3.33 g of sucrose in 50 mL of deionized water.

-

Add 0.9 g of ferric chloride (FeCl3) to the solution with vigorous stirring.

-

Adjust the pH of the solution to approximately 10 by the dropwise addition of a 25% ammonia (B1221849) solution.

-

Continue vigorous stirring for about 30 minutes.

-

Transfer the mixture to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave at 180°C for 48 hours for crystallization.

-

After cooling to room temperature, collect the black precipitate by centrifugation.

-

Wash the precipitate several times with deionized water and ethanol.

-

Dry the final product in a vacuum oven.

-

Dissolve milled iron sand in hydrochloric acid (37%) with stirring at 300 rpm and 70°C for 90 minutes.

-

Filter the solution to remove any undissolved material.

-

Add a specific molar quantity of glucose (e.g., 0.01 mole) to the filtered solution.

-

Precipitate the nanoparticles by adding ammonia solution (25%).

-

Collect the precipitate and dry it to obtain glucose-coated magnetite nanoparticles.

-

Step 1: Synthesis of Hydrophobic Iron Oxide Nanoparticles: Synthesize hydrophobic iron oxide (γ-Fe2O3) nanoparticles using standard organometallic approaches.

-

Step 2: Surface Modification with Amine Groups: Convert the hydrophobic nanoparticles to hydrophilic, amine-terminated nanoparticles using a reverse micelle-based polyacrylate coating chemistry.

-

Step 3: Covalent Attachment of Glucose: Covalently link glucose to the amine-terminated nanoparticles using glutaraldehyde-based coupling chemistry.

Characterization Protocols

-

Transmission Electron Microscopy (TEM): Disperse a small amount of the nanoparticle sample in a suitable solvent (e.g., ethanol) by sonication. Place a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate. Image the grid using a transmission electron microscope to determine the size, shape, and morphology of the nanoparticles.

-

Dynamic Light Scattering (DLS): Disperse the nanoparticles in an aqueous solution and measure the hydrodynamic diameter and size distribution using a DLS instrument.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Mix the dried nanoparticle sample with KBr powder and press it into a pellet. Record the FTIR spectrum to identify the functional groups present on the nanoparticle surface and confirm the presence of the glucose coating.

-

X-ray Diffraction (XRD): Analyze the crystalline structure and phase purity of the dried nanoparticle powder using an X-ray diffractometer.

-

Vibrating Sample Magnetometry (VSM): Measure the magnetic properties, such as saturation magnetization and coercivity, of the nanoparticle sample at room temperature using a VSM.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.

Caption: Overview of different synthesis routes for this compound.

Caption: Proposed mechanism for the hydrothermal synthesis of this compound.

References

- 1. guan.nankai.edu.cn [guan.nankai.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Glucose-coated superparamagnetic iron oxide nanoparticles prepared by metal vapor synthesis can target GLUT1 overexpressing tumors: In vitro tests and in vivo preliminary assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucose Functionalized Magnetic Iron Oxide Nanoparticles for Protein Detection and Separation | Journal of Scientific Research [banglajol.info]

- 6. Synthesis, Properties and Application of Glucose Coated Fe3O4 Nanoparticles Prepared by Co-precipitation Method | Semantic Scholar [semanticscholar.org]

Biocompatibility of Glucose-Coated Magnetic Nanoparticles: A Technical Guide

The convergence of nanotechnology and medicine has paved the way for innovative diagnostic and therapeutic strategies. Among the most promising nanomaterials are magnetic nanoparticles (MNPs), particularly iron oxide nanoparticles (IONPs), which offer unique magnetic properties for applications like targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1][2][3] However, the clinical translation of these nanoparticles hinges on their biocompatibility. Bare magnetic nanoparticles are often chemically reactive and can oxidize in the air, leading to a loss of magnetism and dispersibility.[3]

To mitigate these issues and enhance their safety profile, surface coatings are crucial.[2][4] A variety of materials, including polymers and silica (B1680970), are used for this purpose.[4] Glucose, a simple monosaccharide, has emerged as a particularly advantageous coating for several reasons. It not only improves the stability and solubility of the nanoparticles in physiological media but also leverages the unique metabolic characteristics of certain diseases.[1][5] For instance, many cancer cells overexpress glucose transporters (GLUTs) on their surface to meet their high energy demands. A glucose coating can, therefore, act as a "Trojan horse," facilitating the targeted uptake of the nanoparticles by these cells.[5] This guide provides a comprehensive technical overview of the biocompatibility of glucose-coated magnetic nanoparticles, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental processes.

Physicochemical Properties

The biocompatibility and in vivo behavior of nanoparticles are intrinsically linked to their physical and chemical characteristics. Key parameters include core size, hydrodynamic diameter, surface charge (zeta potential), and magnetic properties. Glucose-coated MNPs are typically synthesized via methods like co-precipitation, where ferrous and ferric ions are precipitated in an alkaline solution in the presence of glucose.[3][6]

The glucose coating provides a stable, hydrophilic layer that prevents aggregation and enhances colloidal stability in buffered solutions.[5][7] Characterization techniques such as Transmission Electron Microscopy (TEM) are used to determine the core size and morphology, while Dynamic Light Scattering (DLS) measures the hydrodynamic diameter in solution. Vibrating Sample Magnetometry (VSM) is employed to assess the magnetic properties, and Fourier-Transform Infrared Spectroscopy (FTIR) confirms the successful coating of glucose on the nanoparticle surface.[2][6]

| Nanoparticle Type | Synthesis Method | Core Size (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Saturation Magnetization (emu/g) | Reference |

| Glc-SPIONs | Metal Vapor Synthesis | 2.7 (mean) | 15.5 | Not Reported | Not Reported | [5] |

| GDP-MNPs | Mechanochemical Hydrothermal | < 10 | Not Reported | Not Reported | ~40 | [8] |

| Glucose-coated Fe3O4 | Co-precipitation | 12.3 (average) | Not Reported | Not Reported | 35.41 | [6][9] |

| Fe3O4@Glu-Safranal | Co-precipitation | 17–49 | 129 | -13 | 22.5 | [10][11] |

In Vitro Biocompatibility

In vitro assays are the first line of assessment for nanoparticle biocompatibility, providing crucial data on cytotoxicity, cellular uptake, and other biological interactions in a controlled environment.

Cytotoxicity Assessment

A primary concern for any biomedical agent is its potential toxicity to cells. Studies consistently demonstrate that glucose-coated magnetic nanoparticles exhibit low cytotoxicity across a range of concentrations and cell lines, suggesting good biocompatibility.[7][8][12] The MTT assay is a standard colorimetric method used to evaluate cell metabolic activity, which serves as an indicator of cell viability.[13] In this assay, metabolically active cells reduce a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[13]

One study evaluated glucose-coated superparamagnetic iron oxide nanoparticles (Glc-SPIONs) on pancreatic (PSN-1) and thyroid (BCPAP) cancer cells, finding very low cytotoxicity at concentrations up to 0.1 mg/mL over 24 hours.[7] Another study investigating iron oxide nanoparticles coated with glucose and conjugated with Safranal (Fe3O4@Glu-Safranal NPs) reported significant selectivity, with a much higher IC50 (the concentration required to inhibit the growth of 50% of cells) for normal cells compared to liver cancer cells (HepG2).[10][11][12] This suggests that the nanoparticles are more toxic to cancer cells than to healthy cells.

| Cell Line | Nanoparticle Type | Concentration | Incubation Time (h) | Cell Viability / IC50 | Reference |

| PSN-1 (Pancreatic Cancer) | Glc-SPIONs | 0.01–0.1 mg/mL | 1, 3, 6, 12, 24 | Very low cytotoxicity observed | [7] |

| BCPAP (Thyroid Cancer) | Glc-SPIONs | 0.01–0.1 mg/mL | 1, 3, 6, 12, 24 | Very low cytotoxicity observed | [7] |

| HepG2 (Liver Cancer) | Fe3O4@Glu-Safranal NPs | Not specified | Not specified | IC50: 305 µg/mL | [10][11][12] |

| Normal Cell Line | Fe3O4@Glu-Safranal NPs | Not specified | Not specified | IC50: 680 µg/mL | [10][11][12] |

| HepG2 (Liver Cancer) | Fe3O4 (uncoated) | Not specified | Not specified | IC50: 1546 µg/mL | [10][12] |

Cellular Uptake and Internalization Pathway

The glucose coating is designed to enhance cellular uptake, particularly in cancer cells that overexpress glucose transporters (GLUTs).[1][5] Studies have confirmed that Glc-SPIONs are effectively internalized by cancer cells, and this uptake can be significantly reduced by pre-treating the cells with specific GLUT1 inhibitors.[5] This provides strong evidence that the cellular entry is mediated by the GLUT1 transporter.[5] Once inside the cell, nanoparticles are often found to accumulate in subcellular compartments like endosomes.[1]

Cellular uptake of glucose-coated MNPs via GLUT1 transporter.

Reactive Oxygen Species (ROS) Generation

The interaction of nanoparticles with cells can sometimes lead to oxidative stress through the generation of reactive oxygen species (ROS), which can cause cellular damage.[14][15] Some studies have investigated the potential of coated nanoparticles to induce ROS. For instance, silica-coated magnetic nanoparticles were shown to induce glucose metabolic dysfunction in HEK293 cells through the generation of ROS.[15][16] This effect was concentration-dependent, with higher nanoparticle concentrations leading to increased ROS and a subsequent decrease in glucose uptake efficiency.[15][17] While this study used a silica coating, it highlights a critical pathway for potential nanoparticle-induced toxicity that must be evaluated for glucose-coated variants as well. The 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH-DA) assay is a common method for detecting intracellular ROS.[14][18]

Simplified pathway of nanoparticle-induced oxidative stress leading to apoptosis.

Hemocompatibility

For any nanoparticle intended for intravenous administration, compatibility with blood components is paramount. Hemocompatibility assays evaluate effects such as hemolysis (the rupture of red blood cells). Studies have shown that appropriately coated MNPs are hemocompatible.[19] For example, one study reported a hemolysis rate of only 0.13% for anti-CD34-coated MNPs, well below the acceptable threshold of 5%, indicating they are safe for bloodstream applications.[19][20] While this study did not use a glucose coating, it underscores the importance of the surface layer in ensuring hemocompatibility.

In Vivo Biocompatibility

Animal models provide a more complex physiological environment to assess the systemic effects, distribution, and clearance of nanoparticles.

Biodistribution and Clearance

Following intravenous injection, MNPs are typically distributed throughout the body via the bloodstream.[21] Their final destination is heavily influenced by their size and surface coating.[4][21] Studies on various iron oxide nanoparticles have shown that the primary organs for accumulation are the liver and spleen, which are part of the reticuloendothelial system (RES) responsible for clearing foreign particles from the blood.[21][22][23]

Over time, these nanoparticles are expected to be broken down and cleared from the body.[22] One study observed that magnetization measurements of the liver and spleen decreased over three weeks, suggesting particle degradation.[22] In a 60-day study, MNPs were observed to be largely absent from the spleen, with a significant reduction in the liver, indicating clearance over time.[23] The nanoparticles were also detected in feces, suggesting a route of elimination.[23] Efficient clearance from the kidneys has also been reported for some Glc-SPIONs.[5]

| Animal Model | Nanoparticle Type | Time Post-Injection | Primary Organs of Accumulation | Clearance Notes | Reference |

| Rats | Iron Oxide MNPs | 3 weeks | Liver, Spleen | Particle degradation suggested by decreasing magnetization. | [22] |

| Mice | 99mTc-MNPs (~41 nm) | 15 min | Liver (~75% of injected dose with spleen) | ~24% remained in liver after 48h. | [21] |

| Mice | MnFe2O4 MNPs (~40 nm) | 60 days | Liver, Spleen | Significant decay in liver and absence in spleen by day 60. | [23] |

Systemic Toxicity

In vivo studies also assess for any adverse systemic effects. Following MNP injection in rats, a transient increase in liver enzymes (ALT, AST, AKP) was observed between 6-24 hours, but these levels returned to normal, indicating no long-term liver damage.[22] Histological analyses of the liver, spleen, and kidneys showed no apparent abnormal changes, further supporting the biocompatibility of the nanoparticles.[22]

Key Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible assessment of nanoparticle biocompatibility.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the steps for assessing cell viability after exposure to nanoparticles using the MTT colorimetric assay.[7][13][24]

Materials:

-

Cells in culture

-

96-well microplates

-

Culture medium (e.g., DMEM)

-

Nanoparticle stock solution

-

MTT solution (5 mg/mL in PBS)[24]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium.[7][24] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7][24]

-

Nanoparticle Treatment: Replace the medium with fresh medium containing various concentrations of the glucose-coated MNPs. Include untreated cells as a control.

-

Incubation: Incubate the plate for desired time periods (e.g., 1, 3, 6, 12, 24 hours).[7]

-

MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).[13]

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.[13][24]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[25]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25] Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

References

- 1. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Aspects of high-performance and bio-acceptable magnetic nanoparticles for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucose-coated superparamagnetic iron oxide nanoparticles prepared by metal vapor synthesis can target GLUT1 overexpressing tumors: In vitro tests and in vivo preliminary assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glucose-coated superparamagnetic iron oxide nanoparticles prepared by metal vapor synthesis can target GLUT1 overexpressing tumors: In vitro tests and in vivo preliminary assessment | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Properties and Application of Glucose Coated Fe3O4 Nanoparticles Prepared by Co-precipitation Method | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Iron oxide nanoparticles coated with Glucose and conjugated with Safranal (Fe3O4@Glu-Safranal NPs) inducing apoptosis in liver cancer cell line (HepG2) | Semantic Scholar [semanticscholar.org]

- 12. Iron oxide nanoparticles coated with Glucose and conjugated with Safranal (Fe3O4@Glu-Safranal NPs) inducing apoptosis in liver cancer cell line (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. mdpi.com [mdpi.com]

- 15. Silica-coated magnetic nanoparticles induce glucose metabolic dysfunction in vitro via the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Silica-coated magnetic nanoparticles induce glucose metabolic dysfunction in vitro via the generation of reactive oxygen species | springermedizin.de [springermedizin.de]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A review: hemocompatibility of magnetic nanoparticles and their regenerative medicine, cancer therapy, drug delivery, and bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | A review: hemocompatibility of magnetic nanoparticles and their regenerative medicine, cancer therapy, drug delivery, and bioimaging applications [frontiersin.org]

- 21. In vivo Biodistribution and Clearance of Magnetic Iron Oxide Nanoparticles for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Long-Term Clearance and Biodistribution of Magnetic Nanoparticles Assessed by AC Biosusceptometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]

- 25. broadpharm.com [broadpharm.com]

Mechanism of MNP-Glc cellular uptake

An In-Depth Technical Guide to the Cellular Uptake Mechanisms of Glucose-Coated Magnetic Nanoparticles (MNP-Glc)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucose-coated magnetic nanoparticles (this compound) represent a promising class of nanocarriers for targeted drug delivery and diagnostics, particularly in oncology. Their efficacy is largely dependent on their ability to be efficiently internalized by target cells. This guide provides a comprehensive overview of the core mechanisms governing the cellular uptake of this compound. The primary pathway involves recognition by Glucose Transporters (GLUTs), predominantly GLUT1, which is frequently overexpressed on the surface of cancer cells. This interaction subsequently triggers internalization via established endocytic pathways, primarily clathrin-mediated endocytosis. This document details the molecular machinery involved, presents quantitative data from key studies, outlines detailed experimental protocols for investigating these mechanisms, and provides visual diagrams of the involved pathways and workflows.

Core Cellular Uptake Mechanisms

The cellular entry of this compound is a multi-step process initiated by the interaction of the glucose coating with cell surface receptors, followed by internalization through endocytosis.

Role of Glucose Transporters (GLUTs)

The initial and most critical step in the targeted uptake of this compound is the binding of the glucose ligand on the nanoparticle surface to facilitative glucose transporters (GLUTs) on the plasma membrane.[1][2]

-

GLUT1 as the Primary Receptor: A substantial body of evidence points to GLUT1 as the principal receptor for this compound uptake.[3][4] GLUT1 is a widely expressed transporter responsible for basal glucose uptake in many cell types.[2][5] Crucially for targeting applications, GLUT1 is significantly overexpressed in a wide variety of cancer cells to meet their high metabolic demands, a phenomenon known as the Warburg effect. This overexpression provides a molecular basis for the selective accumulation of this compound in tumor tissues over healthy tissues.[4]

-

Binding and Triggering Endocytosis: The interaction between the glucose on the MNP and the GLUT1 transporter is thought to mimic the binding of free glucose. This binding event serves as a trigger, initiating the process of endocytosis.[3][6] Studies using specific GLUT1 inhibitors have demonstrated a significant reduction in this compound internalization, confirming the transporter's crucial role in the uptake process.[4]

Major Endocytic Pathways

Following binding to GLUTs, this compound are internalized by the cell through one or more endocytic pathways. These energy-dependent processes involve the invagination of the plasma membrane to form vesicles containing the nanoparticles.[7][8]

Clathrin-mediated endocytosis is the most well-documented and predominant pathway for this compound internalization.[3][6] This pathway is responsible for the uptake of a wide variety of ligands and receptors from the cell surface.[9] The process is characterized by the formation of clathrin-coated pits on the inner surface of the plasma membrane.[10][11] The binding of this compound to GLUT1 is believed to trigger the recruitment of adaptor proteins (like AP-2) and clathrin triskelia, which self-assemble into a polygonal lattice, inducing membrane curvature and vesicle formation.[9][12] The final scission of the vesicle from the plasma membrane is mediated by the GTPase dynamin.[13]

Caveolae are flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with the protein caveolin-1 (B1176169) serving as a key structural component.[14] While less commonly cited for this compound than CME, CavME is a known pathway for the internalization of some nanoparticles and macromolecules.[15][16] This pathway is generally considered to be clathrin- and dynamin-dependent.[14] Ligands internalized via caveolae can be transported to various intracellular destinations, sometimes avoiding the degradative lysosomal pathway, which can be advantageous for drug delivery applications.[17]

Macropinocytosis is a distinct form of endocytosis responsible for the non-specific bulk uptake of extracellular fluid and solutes into large vesicles called macropinosomes (0.5–10 µm).[7][18] This process is driven by actin-dependent membrane ruffling and is often stimulated by growth factors.[19][20] In the context of cancer cells, which often exhibit high rates of macropinocytosis to scavenge for nutrients, this pathway can contribute significantly to the uptake of nanoparticles, particularly larger aggregates.[21][22]

Quantitative Data Summary

The efficiency of this compound uptake is influenced by nanoparticle characteristics and cell type. The following tables summarize key quantitative findings from relevant studies.

Table 1: Physicochemical Properties of Synthesized this compound

| Nanoparticle Type | Synthesis Method | Core Diameter (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|---|

| Glc-SPIONs | Metal Vapor Synthesis (MVS) | 2.7 (1.5-3.5 range) | 15.5 | -26.44 (at neutral pH) | [4] |

| Fe3O4-Glucose | Hydrothermal Reduction | 4 - 16 | Not Reported | Not Reported | [23][24] |

| Fe3O4-Glucose | Co-precipitation | 12.3 | Not Reported | Not Reported |[25] |

Table 2: In Vitro Cellular Uptake of this compound

| Cell Line | Nanoparticle Type | Incubation Time (h) | Concentration (mg/mL) | Measured Fe Content (pg/cell) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| PSN-1 (Pancreatic Cancer) | Glc-SPIONs | 12 | 0.1 | ~14 | High uptake, correlates with high GLUT1 expression. | [4] |

| BCPAP (Thyroid Cancer) | Glc-SPIONs | 12 | 0.1 | ~6 | Moderate uptake, lower GLUT1 expression than PSN-1. | [4] |

| HEK293 (Non-tumor) | Glc-SPIONs | 12 | 0.1 | ~2 | Low uptake, low GLUT1 expression. |[4] |

Table 3: Effect of Endocytosis Inhibitors on Nanoparticle Uptake

| Inhibitor | Target Pathway | Cell Line | Nanoparticle Type | Concentration | % Inhibition of Uptake | Reference |

|---|---|---|---|---|---|---|

| Phloretin | GLUT1 | PSN-1 | Glc-SPIONs | Not Specified | Significant Reduction | [4] |

| STF-31 | GLUT1 | PSN-1 | Glc-SPIONs | Not Specified | Significant Reduction | [4] |

| WZB117 | GLUT1 | PSN-1 | Glc-SPIONs | Not Specified | Significant Reduction | [4] |

| Chlorpromazine | Clathrin-Mediated | Various | Generic NPs | 1 µg/ml | Varies (Pathway dependent) | [26] |

| Methyl-β-cyclodextrin | Caveolae-Mediated | Various | Generic NPs | 2.5 mg/ml | Varies (Pathway dependent) | [26] |

| Wortmannin | Macropinocytosis (PI3K) | Various | Generic NPs | 100 ng/ml | Varies (Pathway dependent) |[26] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular uptake of this compound.

This compound Synthesis (Co-precipitation Method)

This protocol is a generalized procedure based on common synthesis methods.[25]

-

Iron Salt Solution Preparation: Dissolve a precursor of natural iron sand in HCl (37%) and stir at 300 rpm at 70°C for 90 minutes.

-

Filtration: Filter the resulting solution to remove any undissolved impurities.

-

Glucose Addition: Add glucose to the filtered iron salt solution with varied molar concentrations (e.g., 0.01 to 0.03 mole) and continue stirring.

-

Co-precipitation: Induce nanoparticle precipitation by dropwise addition of an ammonia (B1221849) solution (e.g., NH3, 25%) until the pH reaches an alkaline value (e.g., pH 10-11). A black precipitate should form.

-

Washing: Separate the magnetic nanoparticles from the solution using a strong magnet. Decant the supernatant and wash the precipitate multiple times with deionized water and ethanol (B145695) to remove residual reactants.

-

Drying: Dry the final glucose-coated Fe3O4 nanoparticle product in an oven or under vacuum.

-

Characterization: Characterize the nanoparticles using XRD for crystal structure, TEM for size and morphology, VSM for magnetic properties, and FTIR to confirm the presence of the glucose coating.

Quantification of Cellular Uptake by Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GF-AAS)

This protocol is adapted from methodologies used to quantify the iron content within cells.[4]

-

Cell Seeding: Seed cells (e.g., 2.5 x 10^6 cells) in 75 cm² flasks and allow them to adhere and grow for 24 hours.

-

Nanoparticle Incubation: Replace the growth medium with fresh medium containing a known concentration of this compound (e.g., 0.1 mg/mL). Incubate for various time points (e.g., 0.5, 1, 3, 6, 12 hours).

-

Washing: At the end of the incubation period, aspirate the medium containing nanoparticles. Wash the cell monolayer twice with 2 mL of cold PBS to remove any non-internalized nanoparticles.

-

Cell Harvesting: Harvest the cells by trypsinization or using a cell scraper.

-

Cell Counting and Lysis: Count the cells to normalize the results. Lyse the cell pellet using an appropriate lysis buffer or acid digestion (e.g., nitric acid and hydrochloric acid).[27]

-

GF-AAS Analysis: Analyze the iron (Fe) content in the cell lysate using a graphite furnace atomic absorption spectrometer.

-

Quantification: Calculate the amount of iron per cell (e.g., in pg/cell) based on a standard curve generated with known iron concentrations.

Elucidation of Uptake Pathway using Endocytosis Inhibitors

This protocol describes a general workflow for using chemical inhibitors to identify the dominant endocytic pathway.[8][26]

-

Cell Seeding: Seed cells to ~70% confluence in an appropriate format (e.g., 6-well plates or 35 mm dishes).

-

Inhibitor Pre-incubation: Pre-incubate the cells with a specific endocytosis inhibitor for 30-60 minutes. Use appropriate concentrations determined from literature or dose-response experiments to ensure pathway-specific inhibition without causing significant cytotoxicity.

-

Clathrin-mediated: Chlorpromazine (1-10 µg/mL)

-

Caveolae-mediated: Nystatin (10-50 µg/mL) or Methyl-β-cyclodextrin (1-5 mg/mL)

-

Macropinocytosis: Wortmannin (50-100 ng/mL) or Cytochalasin D (5-10 µg/mL)

-

-

Co-incubation: Add the this compound to the media (which still contains the inhibitor) and incubate for a defined period (e.g., 2 hours).

-

Control Groups: Include parallel experiments with:

-

Cells treated with this compound only (positive control).

-

Untreated cells (negative control).

-

Cells treated with inhibitor only (to check for cytotoxicity).

-

-

Washing: Wash the cells thoroughly with cold PBS (3 times) to remove external nanoparticles and inhibitors.

-

Analysis: Quantify the internalized nanoparticles using a suitable method (e.g., GF-AAS as described in 4.2, or flow cytometry if using fluorescently labeled MNPs).

-

Interpretation: Compare the nanoparticle uptake in inhibitor-treated cells to the positive control. A significant decrease in uptake suggests the involvement of the targeted pathway.

Conclusion

The cellular uptake of glucose-coated magnetic nanoparticles is a targeted process primarily initiated by the interaction with GLUT1 transporters, which are often overexpressed in cancer cells. This receptor-mediated recognition predominantly triggers clathrin-mediated endocytosis, although contributions from other pathways like caveolae-mediated endocytosis and macropinocytosis are possible depending on the specific nanoparticle characteristics and cell type. Understanding these fundamental mechanisms is paramount for the rational design of next-generation nanocarriers. By leveraging detailed experimental protocols such as quantitative uptake assays and inhibitor-based studies, researchers can optimize nanoparticle design to enhance cellular internalization and improve the therapeutic and diagnostic efficacy of this compound in various biomedical applications.

References

- 1. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose transporter - Wikipedia [en.wikipedia.org]

- 3. cris.biu.ac.il [cris.biu.ac.il]

- 4. Glucose-coated superparamagnetic iron oxide nanoparticles prepared by metal vapor synthesis can target GLUT1 overexpressing tumors: In vitro tests and in vivo preliminary assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. III.3.A. Transporters playing a role in Glu uptake and release | Csaba Varga, PhD, Anikó Pósa, PhD, Krisztina Kedvesné Kupai: The metabolic syndrome [eta.bibl.u-szeged.hu]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular uptake of magnetic nanoparticle is mediated through energy-dependent endocytosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Clathrin-mediated endocytosis cooperates with bulk endocytosis to generate vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clathrin-mediated endocytosis cooperates with bulk endocytosis to generate vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases [frontiersin.org]

- 14. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caveolae-mediated endocytosis of the glucosaminoglycan-interacting adipokine tartrate resistant acid phosphatase 5a in adipocyte progenitor lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Mechanism of caveolae-mediated endocytosis of LRP1 | The University of Tokyo [u-tokyo.ac.jp]

- 18. mdpi.com [mdpi.com]

- 19. Rac-Mediated Macropinocytosis of Extracellular Protein Promotes Glucose Independence in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Macropinocytosis as a Key Determinant of Peptidomimetic Uptake in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Macropinocytosis Is the Principal Uptake Mechanism of Antigen-Presenting Cells for Allergen-Specific Virus-like Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. guan.nankai.edu.cn [guan.nankai.edu.cn]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis, Properties and Application of Glucose Coated Fe3O4 Nanoparticles Prepared by Co-precipitation Method | Semantic Scholar [semanticscholar.org]

- 26. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

A Technical Guide to the Physical and Chemical Characterization of Glucose-Coated Magnetic Nanoparticles (MNP-Glc)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose-coated magnetic nanoparticles (MNP-Glc) represent a promising class of nanomaterials for biomedical applications, including targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy. Their efficacy and safety are fundamentally dependent on their physicochemical properties. This technical guide provides an in-depth overview of the essential characterization techniques required to ensure the quality, consistency, and performance of this compound. Detailed experimental protocols for physical and chemical analyses are presented, alongside structured data tables for easy interpretation. Furthermore, this guide includes workflow and pathway diagrams generated using Graphviz to visually articulate key processes.

Introduction

Magnetic nanoparticles, typically composed of an iron oxide core (e.g., magnetite, Fe₃O₄, or maghemite, γ-Fe₂O₃), exhibit unique superparamagnetic properties that allow them to be manipulated by an external magnetic field.[1] The glucose coating serves a dual purpose: it enhances colloidal stability and biocompatibility, and it can act as a targeting moiety for cells that overexpress glucose transporters (GLUTs), such as many types of cancer cells.[2] A thorough characterization of the this compound is therefore a critical step in the development pipeline, from benchtop synthesis to preclinical evaluation. This guide details the primary techniques used for this purpose.

Synthesis and Functionalization Workflow

The production of this compound is a multi-step process that begins with the synthesis of the magnetic core, followed by surface coating and functionalization. Co-precipitation is a common and scalable method for synthesizing the iron oxide core, which is then coated with glucose.

Caption: Workflow for this compound synthesis via co-precipitation and subsequent glucose coating.

Physical Characterization

Physical characterization defines the morphology, size, crystalline structure, and magnetic behavior of the nanoparticles.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of nanoparticles, allowing for direct measurement of the core's size, size distribution, and morphology.

Experimental Protocol:

-

Sample Preparation: A dilute aqueous suspension of this compound is prepared. A 5-10 µL droplet of the suspension is placed onto a carbon-coated copper TEM grid.[3]

-

Adsorption: The grid is left undisturbed for 5-20 minutes to allow the nanoparticles to adsorb onto the carbon film.[3]

-

Wicking and Drying: Excess liquid is carefully wicked away from the edge of the grid using filter paper. The grid is allowed to air-dry completely.

-

Imaging: The grid is loaded into the TEM. Images are acquired at a fixed magnification (e.g., 100,000x) that allows for clear visualization of individual particles.[3] Multiple areas of the grid should be imaged to ensure a representative sample.

-

Data Analysis: Image analysis software (e.g., ImageJ) is used to measure the diameter of a large population of nanoparticles (>100) to determine the mean core size and size distribution.[3]

Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of the nanoparticles in suspension, which includes the metallic core and the hydrated glucose coating. It also provides the Polydispersity Index (PDI), a measure of the heterogeneity of particle sizes.

Experimental Protocol:

-

Sample Preparation: The this compound sample is diluted in a suitable solvent (typically deionized water) to an appropriate concentration (e.g., 0.1-1.0 mg/mL). The solution must be homogeneous.[4]

-

Filtration: The diluted sample is filtered through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles that could interfere with the measurement.

-

Cuvette Preparation: A clean, dust-free cuvette is rinsed with the filtered solvent and then filled with the filtered nanoparticle suspension.

-

Measurement: The cuvette is placed in the DLS instrument. The sample is allowed to equilibrate to the desired temperature (e.g., 25°C). The instrument's software is used to measure the autocorrelation function of the scattered light intensity.[5]

-

Data Analysis: The software calculates the hydrodynamic diameter (Z-average) and the PDI from the decay of the autocorrelation function using the Stokes-Einstein equation.[5]

X-Ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of the iron oxide core. It can also be used to estimate the average crystallite size.

Experimental Protocol:

-

Sample Preparation: A powdered sample of this compound is obtained by lyophilizing (freeze-drying) the aqueous suspension.

-

Mounting: The powder is carefully packed into a sample holder, ensuring a flat, even surface. For small quantities, the powder can be dispersed in a volatile solvent (e.g., ethanol), dropped onto a zero-background sample holder (like a silicon wafer), and allowed to dry.[6]

-

Data Acquisition: The sample holder is placed in the diffractometer. The instrument is set to scan over a specific range of 2θ angles (e.g., 20-80°) using a specific X-ray source (e.g., Cu Kα radiation).[7]

-

Data Analysis: The resulting diffraction pattern is compared to standard patterns from databases (e.g., JCPDS) to confirm the crystalline phase (e.g., magnetite, Fe₃O₄).[8] The average crystallite size can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[9]

Vibrating Sample Magnetometry (VSM)

VSM is used to characterize the magnetic properties of the nanoparticles, such as saturation magnetization (Ms), coercivity (Hc), and remanence (Mr), to confirm their superparamagnetic nature.

Experimental Protocol:

-

Sample Preparation: A known mass of the lyophilized this compound powder is packed tightly into a sample holder (e.g., a gelatin capsule or a specialized powder holder).

-

Measurement: The holder is attached to the vibrating rod of the VSM and placed within the magnetic field.[10] A magnetic hysteresis loop is generated by measuring the sample's magnetic moment as the external magnetic field is swept from a positive maximum to a negative maximum and back.

-

Data Analysis: The saturation magnetization (Ms) is determined from the plateau of the hysteresis loop and is typically reported in emu/g. Superparamagnetic materials should exhibit near-zero coercivity and remanence at room temperature.

Chemical Characterization

Chemical characterization confirms the presence and integrity of the glucose coating on the nanoparticle surface.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy identifies the chemical functional groups present in the sample, providing evidence of the glucose coating on the iron oxide core.

Experimental Protocol:

-

Sample Preparation: A small amount of the lyophilized this compound powder is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a sample for Attenuated Total Reflectance (ATR-FTIR) can be analyzed directly as a powder.

-

Background Scan: A background spectrum of the KBr pellet or the empty ATR crystal is collected.

-

Sample Scan: The sample is scanned over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed for characteristic peaks. The presence of a strong absorption band around 570 cm⁻¹ is indicative of the Fe-O bond in the iron oxide core.[1] Bands corresponding to C-O stretching and O-H bending from the glucose molecule confirm the surface coating.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, allowing for the quantification of the organic (glucose) coating relative to the inorganic (iron oxide) core.

Experimental Protocol:

-

Sample Loading: A precise mass (typically 5-10 mg) of the lyophilized this compound sample is placed into a TGA crucible.

-

Heating Program: The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) up to a final temperature (e.g., 800°C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve shows mass loss at different temperatures. The mass loss occurring between approximately 200°C and 600°C is typically attributed to the thermal decomposition of the organic glucose coating. The percentage of mass loss in this region is used to quantify the amount of glucose on the nanoparticles.

Summary of Characterization Data

Quantitative data from the characterization techniques should be compiled to provide a comprehensive profile of the this compound batch.

| Characteristic | Technique | Typical Value | Significance | Reference(s) |

| Core Diameter | TEM | 4 - 20 nm | Determines magnetic properties and biological fate | [3][6] |

| Hydrodynamic Diameter | DLS | 15 - 130 nm | Indicates colloidal stability and size in solution | [6] |

| Polydispersity Index (PDI) | DLS | < 0.3 | Measures the uniformity of the particle size distribution | |

| Zeta Potential | DLS | -10 to -30 mV | Predicts colloidal stability; negative charge aids dispersion | [6] |

| Crystalline Structure | XRD | Cubic Spinel (Fe₃O₄) | Confirms the identity and quality of the magnetic core | [1] |

| Crystallite Size | XRD | 5 - 15 nm | Correlates with TEM core size and magnetic domains | [1][9] |

| Saturation Magnetization (Ms) | VSM | 20 - 45 emu/g | Defines the strength of the magnetic response | [1][6] |

| Coercivity (Hc) | VSM | < 100 Oe | Near-zero value indicates superparamagnetism | [1] |

| Organic Content | TGA | 5 - 20 wt% | Quantifies the amount of glucose coating |

Biological Interaction: Cellular Uptake Pathway

The glucose coating on this compound facilitates their uptake into cancer cells that overexpress GLUT1 transporters. This targeted uptake is a key advantage for therapeutic and diagnostic applications. The process is believed to occur via GLUT1-mediated endocytosis.

Caption: Proposed pathway for cellular uptake of this compound via GLUT1-mediated endocytosis.

Studies have confirmed that selectively blocking GLUT1 transporters can significantly reduce the internalization of glucose-coated nanoparticles in breast cancer cells, demonstrating the crucial role of this pathway.[2] This targeted mechanism allows for the preferential accumulation of nanoparticles in tumor tissues, enhancing the efficacy of conjugated therapies while minimizing off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Properties and Application of Glucose Coated Fe3O4 Nanoparticles Prepared by Co-precipitation Method | Semantic Scholar [semanticscholar.org]

- 3. guan.nankai.edu.cn [guan.nankai.edu.cn]

- 4. Iron oxide nanoparticles coated with Glucose and conjugated with Safranal (Fe3O4@Glu-Safranal NPs) inducing apoptosis in liver cancer cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. arxiv.org [arxiv.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Glucose-coated superparamagnetic iron oxide nanoparticles prepared by metal vapor synthesis can target GLUT1 overexpressing tumors: In vitro tests and in vivo preliminary assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Comparative Studies of Glucose Oxidase Immobilized on Fe3O4 Magnetic Nanoparticles Using Different Coupling Agents - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Glucose-Coated Magnetic Nanoparticles in Physiological Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of glucose-coated magnetic nanoparticles (MNP-Glc) under physiological conditions. Understanding the behavior of these nanoparticles in biological environments is critical for their successful application in targeted drug delivery, diagnostics, and therapeutics. This document details the factors influencing their stability, methods for their characterization, and their interactions with biological systems.

Introduction to this compound Stability

Glucose-coated magnetic nanoparticles (this compound) are a promising class of nanocarriers designed to target cells with high glucose uptake, such as cancer cells, by utilizing the overexpressed glucose transporters (GLUTs) on their surface. The efficacy and safety of this compound are intrinsically linked to their stability in physiological environments. Upon introduction into the body, nanoparticles are exposed to a complex milieu of electrolytes, proteins, and enzymes that can significantly alter their physicochemical properties. Instability can lead to aggregation, premature drug release, altered magnetic properties, and reduced targeting efficiency, ultimately compromising their therapeutic or diagnostic function. Therefore, a thorough understanding and rigorous evaluation of this compound stability are paramount for their translation from the laboratory to clinical applications.

Factors Influencing this compound Stability in Physiological Conditions

The stability of this compound in biological fluids is a multifactorial issue, influenced by both the intrinsic properties of the nanoparticles and the extrinsic factors of the surrounding environment.

2.1. Physicochemical Properties of this compound:

-

Core Material: The magnetic core, typically composed of iron oxides (e.g., magnetite Fe₃O₄ or maghemite γ-Fe₂O₃), provides the magnetic properties essential for applications like magnetic resonance imaging (MRI) and magnetic hyperthermia. The stability of the core itself is crucial, as its degradation can lead to the release of iron ions, potentially causing toxicity.

-

Size and Size Distribution: Monodisperse nanoparticles with a narrow size distribution are generally more stable. Polydispersity can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones, leading to instability.

-

Surface Coating: The glucose coating serves a dual purpose: it provides a targeting moiety for GLUT transporters and enhances colloidal stability through steric hindrance. The density and conformation of the glucose molecules on the nanoparticle surface are critical for preventing aggregation.

-

Surface Charge: The surface charge of nanoparticles, quantified by the zeta potential, is a key indicator of colloidal stability. A sufficiently high positive or negative zeta potential (typically > ±30 mV) results in electrostatic repulsion between particles, preventing aggregation. However, in physiological media with high ionic strength, this electrostatic stabilization can be screened, leading to instability.

2.2. Environmental Factors:

-

pH: Physiological pH is tightly regulated around 7.4. However, local variations in pH can occur, for instance, in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) after cellular uptake. Changes in pH can alter the surface charge of both the nanoparticles and surrounding proteins, affecting their interactions and stability.

-

Ionic Strength: Biological fluids have a high ionic strength due to the presence of various salts. These ions can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting aggregation.

-

Protein Corona Formation: Upon entering a biological fluid, nanoparticles are rapidly coated with a layer of proteins, known as the "protein corona". This corona alters the size, surface charge, and biological identity of the nanoparticles. The composition of the protein corona is dynamic and depends on the nanoparticle's properties and the biological fluid. While it can sometimes stabilize nanoparticles through steric hindrance, it can also mediate aggregation or lead to recognition by the immune system and clearance from circulation.

-

Enzymatic Degradation: The glucose coating can be susceptible to enzymatic degradation by glycosidases present in biological fluids. This degradation can compromise the targeting ability and colloidal stability of the this compound.

Data Presentation: Quantitative Stability Analysis

The stability of this compound is typically assessed by monitoring changes in their physicochemical properties over time in simulated physiological conditions. The following tables summarize key stability parameters from literature, providing a quantitative insight into their behavior.

Table 1: Influence of pH on Hydrodynamic Diameter and Zeta Potential of Glucose-Coated Superparamagnetic Iron Oxide Nanoparticles (Glc-SPIONs)

| Medium | pH | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |

| Deionized Water | Neutral | 15.5 | -26.44 | [1] |

| 1 mM HCl | 3 | Not Reported | -0.3 | [1] |

| 0.1 M NaHCO₃ | 8.3 | Not Reported | -39.6 | [1] |

This table demonstrates the significant impact of pH on the surface charge of Glc-SPIONs, with a near-neutral zeta potential at acidic pH, suggesting a higher propensity for aggregation in such environments.

Table 2: Time-Dependent Colloidal Stability of Dextran-Coated Iron Oxide Nanoparticles in RPMI Medium with 10% Fetal Bovine Serum (FBS) at 37°C

| Time (h) | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| 0 | 110.3 ± 1.2 | 0.18 ± 0.01 | -29.9 ± 0.5 | [2] |

| 24 | 115.8 ± 1.5 | 0.20 ± 0.02 | -15.2 ± 0.6 | [2] |

| 48 | 120.1 ± 1.8 | 0.22 ± 0.02 | -10.8 ± 0.7 | [2] |

| 72 | 125.4 ± 2.1 | 0.25 ± 0.03 | -7.5 ± 0.8 | [2] |

Note: This data is for dextran-coated nanoparticles, as comprehensive time-course data for glucose-coated nanoparticles in serum-containing media was not available in a tabular format in the searched literature. Dextran, being a polysaccharide, provides a relevant model for the behavior of carbohydrate-coated nanoparticles. The data shows a gradual increase in size and a decrease in the magnitude of the negative zeta potential over time, indicating some degree of protein adsorption and interaction with the medium.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the stability of this compound.

4.1. Synthesis and Characterization of this compound

A common method for synthesizing this compound involves the co-precipitation of iron salts followed by surface modification with glucose.

-

Protocol for Synthesis of Glucose-Coated Iron Oxide Nanoparticles:

-

Prepare an aqueous solution of FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the solution to 80-90°C with vigorous stirring.

-

Add a solution of ammonium (B1175870) hydroxide (B78521) or sodium hydroxide dropwise to induce the co-precipitation of iron oxide nanoparticles. A black precipitate of Fe₃O₄ will form.

-

Continue stirring for 1-2 hours at the elevated temperature.

-

Cool the suspension to room temperature and wash the nanoparticles repeatedly with deionized water and ethanol (B145695) using magnetic separation until the supernatant is neutral.

-

To coat with glucose, redisperse the nanoparticles in an aqueous solution containing an aminosilane-derivatized glucose (e.g., 3-aminopropyl-triethoxysilane functionalized with gluconolactone).

-

Allow the reaction to proceed for several hours at room temperature with stirring.

-

Wash the resulting this compound with water and ethanol to remove unreacted reagents and store them in a suitable buffer.[3]

-

-

Characterization Techniques:

-

Transmission Electron Microscopy (TEM): To determine the size, morphology, and crystallinity of the nanoparticle core.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.

-

Zeta Potential Analysis: To determine the surface charge of the nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the glucose coating on the nanoparticle surface.

-

Thermogravimetric Analysis (TGA): To quantify the amount of glucose coated on the nanoparticles.

-

Vibrating Sample Magnetometry (VSM): To characterize the magnetic properties of the nanoparticles.

-

4.2. Long-Term Colloidal Stability Assessment

This protocol describes how to evaluate the stability of this compound in physiological media over an extended period.

-

Prepare suspensions of this compound at a fixed concentration (e.g., 1 mg/mL) in various physiological media:

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dulbecco's Modified Eagle Medium (DMEM)

-

DMEM supplemented with 10% Fetal Bovine Serum (FBS)

-

-

Incubate the suspensions at 37°C under gentle agitation.

-

At predetermined time points (e.g., 0, 1, 6, 24, 48, 72 hours, and 1 week), withdraw aliquots from each suspension.

-

Measure the hydrodynamic diameter and PDI using DLS to assess aggregation.

-

Measure the zeta potential to monitor changes in surface charge.

-

Visually inspect the samples for any signs of precipitation or aggregation.

-

Plot the hydrodynamic diameter, PDI, and zeta potential as a function of time for each medium.[2][4]

4.3. Assessment of Glucose Coating Stability (Enzymatic Degradation)

This protocol is designed to evaluate the susceptibility of the glucose coating to enzymatic degradation.

-

Prepare a solution of α-amylase (an enzyme that can hydrolyze glycosidic bonds) in a suitable buffer (e.g., PBS, pH 7.4) at a physiologically relevant concentration.

-

Incubate the this compound suspension with the α-amylase solution at 37°C. A control sample of this compound in buffer without the enzyme should be run in parallel.

-

At various time intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the suspension.

-

Separate the nanoparticles from the supernatant using a magnetic separator.

-

Analyze the supernatant for the presence of released glucose or glucose fragments using a suitable assay, such as a glucose oxidase assay or high-performance liquid chromatography (HPLC).

-

Wash the collected nanoparticles and quantify the amount of glucose remaining on the surface using a colorimetric method (e.g., phenol-sulfuric acid method) or TGA.

-

Compare the amount of glucose released and remaining on the nanoparticles between the enzyme-treated and control groups to determine the extent of enzymatic degradation.

Mandatory Visualizations

5.1. Experimental Workflow for this compound Stability Assessment

5.2. Cellular Uptake and Intracellular Trafficking of this compound

Cellular Interactions and Signaling Pathways

The primary mechanism for the cellular uptake of this compound is through glucose transporters, particularly GLUT1, which is often overexpressed in cancer cells.

6.1. GLUT1-Mediated Endocytosis:

The interaction of the glucose moiety on the this compound surface with the GLUT1 transporter triggers cellular internalization. This process is not a simple transport of the nanoparticle through the transporter but rather a receptor-mediated endocytosis. The binding of this compound to GLUT1 initiates the formation of clathrin-coated pits, which invaginate and pinch off to form intracellular vesicles containing the nanoparticles.[5]

6.2. Intracellular Trafficking and Fate:

Once inside the cell, the this compound are encapsulated within early endosomes. These endosomes mature into late endosomes, and their internal pH gradually decreases. The late endosomes can then fuse with lysosomes, which are acidic organelles containing a variety of degradative enzymes.

-

Endosomal Escape: For this compound to deliver their therapeutic payload to the cytoplasm, they must escape the endo-lysosomal pathway. Several mechanisms have been proposed for the endosomal escape of nanoparticles, including the "proton sponge" effect, membrane fusion, and disruption of the endosomal membrane. The specific mechanism for this compound is not yet fully elucidated and likely depends on the overall surface chemistry of the nanoparticle.

-

Lysosomal Degradation: If endosomal escape does not occur, the this compound will be trafficked to the lysosomes. The acidic environment and enzymatic content of the lysosomes can lead to the degradation of the glucose coating and potentially the iron oxide core of the nanoparticles.[6] This degradation can result in the release of iron ions, which in excess can induce oxidative stress and cytotoxicity.

6.3. Downstream Signaling:

The interaction of this compound with GLUT1 and their subsequent internalization may potentially modulate intracellular signaling pathways. However, specific signaling cascades directly activated by this compound uptake are not yet well-defined in the scientific literature. It is plausible that the altered glucose transport dynamics or the presence of nanoparticles within the cell could influence pathways related to metabolism and cellular stress. Further research is needed to elucidate these potential downstream effects.

Conclusion

The stability of glucose-coated magnetic nanoparticles in physiological conditions is a complex interplay of their intrinsic properties and the surrounding biological environment. While the glucose coating provides a valuable targeting function, it is also susceptible to enzymatic degradation. The formation of a protein corona is an inevitable event that significantly influences the stability and biological interactions of this compound. A thorough characterization of their stability using a combination of techniques is essential for the rational design and successful clinical translation of these promising nanocarriers. Future research should focus on developing strategies to enhance the stability of the glucose coating, control protein corona formation, and further elucidate the intracellular signaling pathways modulated by this compound to optimize their therapeutic and diagnostic potential.

References

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. Glucose-coated superparamagnetic iron oxide nanoparticles prepared by metal vapor synthesis can target GLUT1 overexpressing tumors: In vitro tests and in vivo preliminary assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different coatings on magnetic nanoparticles dictate their degradation kinetics in vivo for 15 months after intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Degradation of magnetic nanoparticles mimicking lysosomal conditions followed by AC susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Self-Assembly and Application of Glucose-Coated Magnetic Nanoparticles

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnetic nanoparticles (MNPs), particularly those made from iron oxides like magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), have garnered significant attention in biomedical fields.[1][2] Their unique superparamagnetic properties allow for manipulation by external magnetic fields, making them ideal candidates for applications such as targeted drug delivery, magnetic resonance imaging (MRI), and magnetic hyperthermia.[3][4] However, bare MNPs are prone to aggregation and lack target specificity. Surface functionalization is crucial to impart colloidal stability and enable selective targeting of diseased cells.[1][4]

This guide focuses on the self-assembly of glucose onto magnetic nanoparticles. Cancer cells exhibit a phenomenon known as the "Warburg effect," characterized by a significantly higher rate of glucose uptake compared to normal cells to fuel their rapid proliferation.[5] This metabolic feature is primarily mediated by the overexpression of glucose transporters (GLUTs), especially GLUT1, on the cancer cell surface.[5][6] By coating MNPs with glucose, these nanoparticles can act as a "Trojan horse," exploiting the GLUT-mediated pathway to achieve selective accumulation within tumor cells, thereby enhancing the efficacy of diagnostics and therapeutics.[7][8]

Synthesis and Functionalization Methodologies

The fabrication of glucose-coated MNPs can be broadly categorized into two approaches: in-situ synthesis, where the glucose coating is formed during the nanoparticle precipitation, and post-synthesis functionalization, where a pre-synthesized MNP core is subsequently coated.

In-situ Synthesis

-

Co-precipitation Method: This is a widely used, facile method for producing MNPs.[9] It involves the simultaneous precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) salts in an alkaline solution. When performed in the presence of glucose, fructose, or sucrose (B13894), the sugar molecules act as stabilizing agents, controlling the particle growth and preventing aggregation.[10] The polysaccharide functional groups interact with the nanoparticle surface during formation, resulting in a stable, coated MNP.[10]

-

Hydrothermal Method: This method involves crystallization under high temperature and pressure. In one approach, a single iron precursor (FeCl₃) is used with sucrose in a Teflon-lined autoclave.[11][12] Sucrose serves a dual role: its decomposition products reduce Fe³⁺ to the Fe²⁺ required for magnetite (Fe₃O₄) formation, and it also acts as the source for the glucose and gluconic acid capping agents.[11][12] This technique allows for good control over particle size.[11][12]

Post-Synthesis Functionalization

-

Covalent Linkage: This robust method involves forming a stable covalent bond between the MNP surface and glucose molecules. A common strategy first involves coating the MNP with a polymer shell containing reactive functional groups, such as amines (-NH₂).[13][14] Glucosamine (B1671600) can then be linked to these amine groups using a coupling agent like glutaraldehyde (B144438).[13][14] This multi-step process ensures a durable and stable glucose shell.

-

Metal Vapor Synthesis (MVS): This innovative technique involves the co-deposition of metal vapor (from iron) and a large excess of the solid organic ligand (glucose) under a high vacuum.[7][15] The process yields small, crystalline iron oxide cores embedded within an amorphous glucose phase, resulting in a thick, stable glucose shell.[7][15]

Data Presentation: Properties of Glucose-Coated MNPs

Quantitative data from various synthesis methods are summarized below for comparison.

| Synthesis Method | Core Material | Core Diameter (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Saturation Magnetization (emu/g) | Reference |

| Co-precipitation | Fe₃O₄ | 3.3 - 5.2 | - | - | 38 - 42 | [10] |

| Co-precipitation | Fe₃O₄ | 12.3 | - | - | 35.41 | [16] |

| Hydrothermal (Sucrose) | Fe₃O₄ | 4 - 16 | - | - | Varies with size | [11][12] |

| Metal Vapor Synthesis | Iron Oxide | 2.7 | 13 - 15.5 | -26.44 (at neutral pH) | - | [7][15] |

Table 1: Summary of physical and magnetic properties of glucose-coated magnetic nanoparticles synthesized by different methods.

Experimental Protocols

Protocol 1: Synthesis by Co-Precipitation

This protocol is adapted from the method used for synthesizing glucose-stabilized Fe₃O₄ nanoparticles.[10][16]

-

Precursor Preparation: Prepare aqueous solutions of ferric chloride (FeCl₃) and ferrous chloride (FeCl₂·4H₂O). A typical molar ratio is 2:1 (Fe³⁺:Fe²⁺).

-

Glucose Solution: Dissolve a specified amount of D-glucose in deionized water. For example, 0.01 mole of glucose can be used.[16]

-

Mixing: Add the iron salt solutions to the glucose solution under vigorous mechanical stirring (e.g., 300 rpm) at an elevated temperature (e.g., 70°C).[16]

-

Precipitation: Add a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH), dropwise to the mixture until the pH reaches an alkaline value (e.g., pH 11) to induce precipitation of the nanoparticles.[10]

-

Aging: Continue stirring the resulting black suspension for a defined period (e.g., 90 minutes) at the set temperature to allow for crystal growth.[16]

-

Washing: Separate the magnetic nanoparticles from the solution using a strong permanent magnet. Decant the supernatant and wash the particles multiple times with deionized water and ethanol (B145695) to remove residual ions and unreacted reagents.

-

Drying: Dry the final product in an oven or vacuum desiccator.

Protocol 2: Post-Synthesis Functionalization via Covalent Linkage

This protocol describes the functionalization of pre-formed, amine-terminated MNPs with glucose.[13]

-

MNP Synthesis: Synthesize hydrophobic iron oxide nanoparticles using standard organometallic approaches.

-

Surface Modification: Convert the hydrophobic MNPs to hydrophilic, amine-terminated MNPs. This is often achieved using a reverse micelle method with a polyacrylate coating that incorporates amine (-NH₂) and PEG groups.[13][14]

-

Activation: Mix glucosamine with an equivalent amount of glutaraldehyde in a buffer solution (e.g., aqueous carbonate buffer) for approximately 15 minutes. This forms an activated glucose derivative.

-

Conjugation: Add the activated glucose solution to the amine-terminated MNP dispersion. Allow the reaction to proceed for at least 1 hour to form imine bonds between the aldehyde groups of glutaraldehyde and the amine groups on the MNP surface.

-

Reduction: Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to the solution to reduce the imine bonds to stable secondary amine linkages.[13]

-

Purification: Dialyze the final solution against deionized water using a high molecular weight cutoff membrane (e.g., 12-14 kDa) to remove any unbound glucose and other reagents.[13]

Visualization of Workflows and Pathways

Diagram 1: General Synthesis Workflow

Caption: Workflow for in-situ synthesis of glucose-coated MNPs.

Diagram 2: GLUT1-Mediated Cellular Uptake

Caption: Targeted uptake of glucose-MNPs by cancer cells via GLUT1.

Mechanism of Action and Applications

The primary application of glucose-coated MNPs is in oncology for targeted therapy and diagnosis (theranostics).

Cancer Cell Targeting

The mechanism hinges on the elevated glucose metabolism of cancer cells.[5] The glucose shell of the nanoparticles specifically interacts with the overexpressed GLUT1 receptors on the cancer cell membrane.[7] This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the nanoparticle, internalizing it within a vesicle called an endosome.[6] This active transport mechanism leads to a significantly higher accumulation of nanoparticles in tumor tissue compared to healthy tissue, which has a lower density of GLUT1 receptors. Studies have confirmed the involvement of GLUT1 by demonstrating that the uptake of glucose-coated MNPs can be reduced by pre-treating cancer cells with specific GLUT1 inhibitors.[7]

Applications

-

Targeted Drug Delivery: Chemotherapeutic drugs can be loaded onto the MNPs. Once internalized by cancer cells, the drug can be released in response to the acidic environment of endosomes or an external stimulus, leading to localized cytotoxicity while minimizing systemic side effects.[3][9]

-

Magnetic Resonance Imaging (MRI): The iron oxide core of the MNPs acts as a T2 contrast agent in MRI.[3] The targeted accumulation of these nanoparticles in tumor tissue significantly enhances the contrast, allowing for more precise tumor imaging and diagnosis.[7]

-

Magnetic Hyperthermia: When subjected to an alternating magnetic field (AMF), superparamagnetic nanoparticles generate localized heat through Néel and Brownian relaxations.[3][4] By delivering the MNPs directly to the tumor, this heat can be used to induce apoptosis or necrosis in cancer cells with minimal damage to surrounding healthy tissue.[4]

-

Protein Separation and Biosensing: The specific affinity of glucose for certain proteins, like Concanavalin-A, can be exploited.[13][14] Glucose-functionalized MNPs have been used to selectively detect and separate such glycoproteins from a solution.[13][14] They also form the basis for magnetic glucose sensors.[17][18]

References

- 1. Magnetic Functionalized Nanoparticles for Biomedical, Drug Delivery and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Magnetic nanoparticles in cancer diagnosis, drug delivery and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Glycosylated Nanoparticles for Cancer-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glucose-coated superparamagnetic iron oxide nanoparticles prepared by metal vapor synthesis can target GLUT1 overexpressing tumors: In vitro tests and in vivo preliminary assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treating cancer stem cells and cancer metastasis using glucose-coated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Smart and Multi-Functional Magnetic Nanoparticles for Cancer Treatment Applications: Clinical Challenges and Future Prospects | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. guan.nankai.edu.cn [guan.nankai.edu.cn]

- 13. banglajol.info [banglajol.info]

- 14. Glucose Functionalized Magnetic Iron Oxide Nanoparticles for Protein Detection and Separation | Journal of Scientific Research [banglajol.info]